7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one
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Description
This compound is a derivative of dibenzo[b,f][1,4]thiazepine . It is a metabolite of Quetiapine, a Benzothiazepine with mixed serotonin and dopamine receptor antagonistic properties used as an antipsychotic . The CAS number for this compound is 1185170-04-0.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride. This is then reacted with 2-(2-chloroethoxy)ethanol in a solvent. After the reaction is complete, the mixture is filtered to recover piperazine dihydrochloride, which is dried for repeated use. The filtrate is then evaporated to remove the solvent, yielding a high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine crude product. This crude product is then subjected to vacuum reduced pressure rectification to obtain the high-purity product .Molecular Structure Analysis
The molecular formula of this compound is C21H25N3O4S. It contains a dibenzo[b,f][1,4]thiazepine ring system, which is substituted at the 11-position with a piperazine ring. The piperazine ring is further substituted at the 4-position with a 2-(2-hydroxyethoxy)ethyl group .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including the reaction of piperazine with piperazine dihydrochloride, and the reaction of the resulting piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol .Physical And Chemical Properties Analysis
The compound is a colourless to light yellow viscous liquid . Its molecular weight is 415.508.Future Directions
properties
IUPAC Name |
6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-11-oxobenzo[b][1,4]benzothiazepin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-12-14-28-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)29(27)20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDUSSVBGMRCCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)S(=O)C4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675958 |
Source
|
Record name | 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy Quetiapine S-Oxide | |
CAS RN |
1185170-04-0 |
Source
|
Record name | 7-Hydroxy quetiapine S-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185170040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXY QUETIAPINE S-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIZ2IDE7O4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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